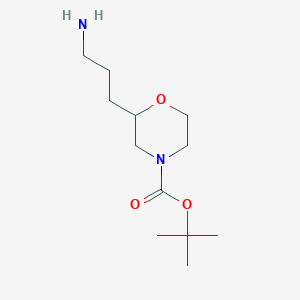

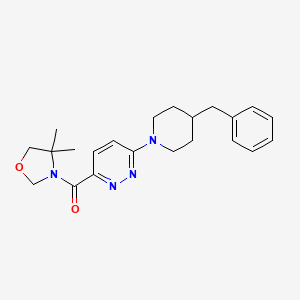

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of chromen-7-yl diethylcarbamate, with a methoxyphenoxy group attached. Chromenes are a class of chemical compounds consisting of a benzene ring fused with a heterocyclic pyran ring . The methoxyphenoxy group suggests the presence of a methoxy group (-OCH3) and a phenoxy group (C6H5O-) attached together .

Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure and composition of the compound .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of novel organic compounds, including derivatives of 4-hydroxy-chromen-2-one, has shown significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, with compounds characterized using advanced instrumental analysis methods (Behrami & Dobroshi, 2019).

- Novel chromen-2-one-pyrimidine coupled derivatives were synthesized and evaluated for their antimicrobial properties, with some showing potent antibacterial and antifungal activities. These compounds also demonstrated non-cytotoxic nature against human cancer cell lines in cytotoxicity tests (Tiwari et al., 2018).

- A study on the condensation of methyl 4-acetylphenylcarbamate with various reagents led to the formation of chromenium salts, indicating the versatility of chromen-2-one derivatives in chemical synthesis (Velikorodov et al., 2010).

Biological and Chemical Activities

- Compounds with a chromen-2-one fragment have been synthesized, showcasing the potential for producing aromatic carbamates derivatives, which are essential for exploring different biological activities (Velikorodov et al., 2014).

- Pyrazole ligands derived from chromones were synthesized and their complexes with platinum(II) and palladium(II) metal ions were studied, highlighting the applicability of chromen-2-one derivatives in developing new ligands for metal complexes (Budzisz et al., 2004).

Photophysical and Electrochemical Properties

- The photochemical rearrangement of methoxyphenols, including those related to chromen-2-one derivatives, was explored under specific conditions, demonstrating the potential for unique chemical transformations (Kakiuchi et al., 1991).

- Electrochemical synthesis methods have been employed to create polythiophenes and polyselenophenes from substituted phenols, illustrating the wide range of polymer synthesis applications for chromen-2-one related compounds (Dian et al., 1986).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-17-11-12-18-19(13-17)27-14(3)21(20(18)24)28-16-9-7-15(26-4)8-10-16/h7-13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTIJWRPGBLGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)

![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)

![N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2823389.png)

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)

![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)

![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)

![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)

![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)